molecular formula C7H7IOS B1394059 1-Iodo-2-(methylsulfinyl)benzene CAS No. 71545-38-5

1-Iodo-2-(methylsulfinyl)benzene

Cat. No. B1394059
CAS RN: 71545-38-5
M. Wt: 266.1 g/mol
InChI Key: WFZJBRKQMWCHCA-UHFFFAOYSA-N
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Description

“1-Iodo-2-(methylsulfinyl)benzene” is a chemical compound with the molecular formula C7H7IOS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an iodine atom and a methylsulfinyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .

Scientific Research Applications

Molecular Structure and Interactions

1-Iodo-2-(methylsulfinyl)benzene and its derivatives have been studied for their unique molecular structures. In these compounds, the orientation of the O atom and the methyl group in the methylsulfinyl substituent plays a significant role. The crystal structures of these compounds are often stabilized by various intermolecular interactions. For instance, Choi et al. (2008) and (2009) observed C—H⋯π interactions and weak intermolecular C—H⋯O hydrogen bonds in compounds with a similar structure to this compound (Choi, Seo, Son, & Lee, 2008) (Choi, Seo, Son, & Lee, 2009).

Catalytic Activity

The compound's derivatives are also explored for their potential in catalyzing chemical reactions. For example, Mejía and Togni (2012) investigated the catalytic properties of methyltrioxorhenium in the trifluoromethylation of various aromatic compounds using a hypervalent iodine reagent (Mejía & Togni, 2012). Furthermore, the work of Pezet et al. (2002) on ruthenium bis(bipyridine) sulfoxide complexes highlights their role as catalysts in alkene epoxidation, demonstrating the versatility of sulfoxide complexes in organic synthesis (Pezet, Aït‐Haddou, Daran, Sasaki, & Balavoine, 2002).

Reactions with Other Compounds

Research by Pirkuliev et al. (2001) on the reactions of [fluoro(sulfonyloxy)iodo]benzene with various olefins results in the formation of disulfonates and α-fluoro-β-sulfonyloxy products. This study highlights the reactivity of such compounds in forming complex molecular structures (Pirkuliev, Brel, Akhmedov, Magerramov, Shykhaliev, & Zefirov, 2001).

Spectroscopic and Computational Studies

The research conducted by Nguyen et al. (2015) on the Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) anion exemplifies the use of these compounds in spectroscopic and computational studies. Their work delves into the stereoelectronic effects, spectroscopy, and computational analysis of the methylated and aurated complexes, providing insights into the electronic properties of these compounds (Nguyen, Khoo, & Yip, 2015).

Halogenation Processes

Shah et al. (1986) investigated the tosyloxylactonization of alkenoic acids with [hydroxy(tosyloxy)iodo] benzene, revealing the potential of such compounds in synthetic organic chemistry, particularly in the formation of lactones and unsaturated lactones (Shah, Taschner, Koser, & Rach, 1986).

properties

IUPAC Name

1-iodo-2-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZJBRKQMWCHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloroperoxybenzoic acid (77%, 2.7 g, 11.99 mmol) was added to a solution of 2-iodothioanisole (3 g, 11.99 mmol) in dichloromethane (50 mL). The reaction was stirred for 1 hour. Calcium hydroxide (1.33 g, 18 mmol) was added and the mixture stirred for 15 minutes. The solid was removed by filtration through Hyflo®, washing well with dichloromethane. The filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica, eluting with 20% then 40% ethyl acetate/isohexane, to give 1-iodo-2-(methylsulfinyl)benzene as a colourless oil (2.8 g, 88%). 1H NMR (500 MHz, CDCl3) δ 7.92 (1H, d, J=7.8 Hz), 7.82 (1H, d, J=7.8 Hz), 7.62 (1H, t, J=7.6 Hz), 7.23-7.21 (1H, m), 2.79 (3H, s).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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